![molecular formula C18H30N4 B12587233 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine CAS No. 648895-60-7](/img/structure/B12587233.png)
1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine is a chemical compound with the molecular formula C18H30N4 and a molecular weight of 302.458 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-methylpropyl group and a piperazine ring substituted with a pyridin-2-yl group .
Preparation Methods
The synthesis of 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine typically involves the reaction of piperidine derivatives with pyridine derivatives under specific conditions . One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and potassium carbonate as a base . The reaction is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted derivatives of the original compound.
Scientific Research Applications
1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[1-(2-Methylpropyl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine can be compared with other similar compounds, such as:
1-(1-Methyl-4-piperidinyl)piperazine: This compound has a similar piperidine-piperazine structure but with different substituents.
4-Piperidin-1-ylpyridine: This compound features a piperidine ring substituted with a pyridine ring, similar to the target compound but lacking the additional piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
648895-60-7 |
|---|---|
Molecular Formula |
C18H30N4 |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
InChI |
InChI=1S/C18H30N4/c1-16(2)15-20-9-6-17(7-10-20)21-11-13-22(14-12-21)18-5-3-4-8-19-18/h3-5,8,16-17H,6-7,9-15H2,1-2H3 |
InChI Key |
ISDGWCCLZYLTEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC(CC1)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


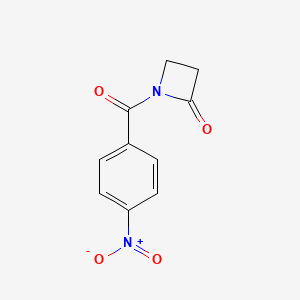

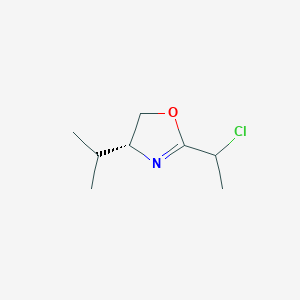
![Urea, N-(7-hydroxy-1-naphthalenyl)-N'-[2-(2-pyridinyl)ethyl]-](/img/structure/B12587171.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2,4,6-trimethoxyphenyl)-](/img/structure/B12587173.png)
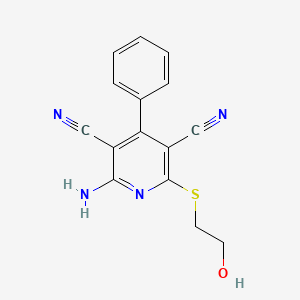
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-chloro-3-[4-(2-methoxyethyl)-1-piperazinyl]phenyl ester](/img/structure/B12587182.png)
![(2R,3R)-1-[(S)-Benzenesulfinyl]-2-(butylsulfanyl)hexan-3-OL](/img/structure/B12587187.png)
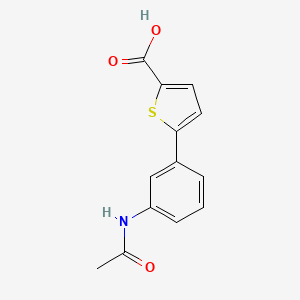
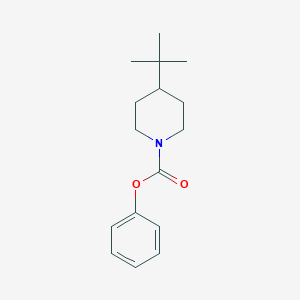
![4-Bromo-N-[4-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B12587213.png)
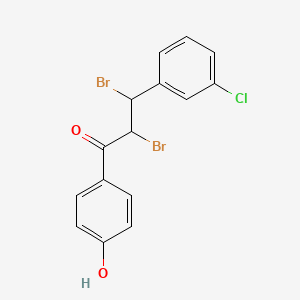
![Dibenzyl [(4-ethenylphenyl)methyl]phosphonate](/img/structure/B12587243.png)
![1-[2-(4-Ethenylphenyl)ethyl]pyrrolidine](/img/structure/B12587258.png)
